(S)-(-)-Trityl glycidyl ether

描述

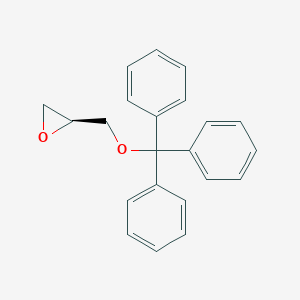

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(trityloxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O2/c1-4-10-18(11-5-1)22(24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSXUCMYFWZRAF-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428235 | |

| Record name | (S)-(-)-Trityl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129940-50-7 | |

| Record name | (2S)-2-[(Triphenylmethoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129940-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(-)-Trityl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S Trityl Glycidyl Ether

Established Synthetic Routes and Reaction Mechanisms

Traditional methods for synthesizing (S)-(-)-Trityl glycidyl (B131873) ether and related compounds rely on well-understood reaction pathways, including direct etherification and phase transfer catalysis.

A primary and straightforward route to (S)-(-)-Trityl glycidyl ether involves the reaction of enantiopure (S)-glycidol with trityl chloride. beilstein-journals.orgnih.gov In this SN1-type reaction, the bulky trityl group selectively protects the primary hydroxyl group of glycidol. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid generated as a byproduct.

The mechanism proceeds via the formation of a stable trityl carbocation from trityl chloride. The primary oxygen atom of (S)-glycidol then acts as a nucleophile, attacking the carbocation to form the ether linkage. The selectivity for the primary alcohol is due to the significant steric hindrance of the trityl group, which makes reaction with the secondary alcohol of a diol less favorable. beilstein-journals.org This method is also used more broadly for the tritylation of primary alcohols in polyol structures. nih.gov A similar reaction involves activating a heterocyclic base with sodium hydride or cesium carbonate before adding (S)-trityl glycidyl ether for nucleophilic substitution, demonstrating the compound's utility as a substrate in subsequent reactions. nih.gov

A general procedure for the synthesis of trityl glycidyl ether has been reported, which can be adapted for the (S)-enantiomer by using (S)-glycidol as the starting material. nih.govresearchgate.net

Table 1: Representative Reaction for Trityl Ether Formation

| Reactants | Key Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Glycerol (B35011) Ether Lipid, Trityl Chloride | Base (e.g., Pyridine) | Trityl-protected Glycerol Ether | SN1 Etherification | beilstein-journals.org |

| (S)-Glycidol, Trityl Chloride | Base (e.g., Triethylamine) | This compound | SN1 Etherification | nih.gov |

Phase transfer catalysis (PTC) is a powerful technique for synthesizing glycidyl ethers from alcohols and epichlorohydrin (B41342), particularly when the reactants are in different phases. chalmers.se This method avoids the need for anhydrous or organic solvents, allowing the reaction to proceed in a solid/liquid or aqueous/organic biphasic system. chalmers.seresearchgate.net

The mechanism involves a phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium hydrogensulfate (TBAHSO₄). nih.govchalmers.se A base, such as solid sodium hydroxide, deprotonates the alcohol in the aqueous or solid phase to form an alkoxide. The lipophilic cation of the PTC then pairs with the alkoxide anion, transferring it into the organic phase where it can react with epichlorohydrin. The reaction is proposed to occur via two concerted SN2 reactions: the nucleophilic attack of the alkoxide on epichlorohydrin opens the epoxide ring, followed by an intramolecular ring-closing reaction to form the new glycidyl ether, expelling a chloride ion. chalmers.se

This method offers several advantages:

Simplified Workup : Solid byproducts like sodium chloride can be removed by simple filtration. researchgate.net

Efficiency : It can lead to high yields (over 90% for some glycidyl ethers) and reduces the required amount of base compared to conventional methods. researchgate.net

Solvent-Free Conditions : The reaction can often be run neat, using the reactants and product as the organic phase, which is environmentally advantageous. chalmers.seresearchgate.net

Table 2: Conditions for Glycidyl Ether Synthesis via Phase Transfer Catalysis

| Alcohol | Catalyst | Base | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Octanol | Tetrabutylammonium Bromide | Sodium Hydroxide | Solvent-free | 92.0 | researchgate.net |

| Octadecanol | Tetrabutylammonium Bromide | Sodium Hydroxide | Solvent-free | 91.7 | researchgate.net |

| 1-Decanol | Tetrabutylammonium Bromide | Sodium Hydroxide | Solvent-free | >75 | chalmers.se |

The synthesis of enantiomerically pure epoxides from prochiral allyl alcohols is a cornerstone of asymmetric synthesis and a key step in creating the chiral glycidyl moiety. wikipedia.org Several methods have been developed, with the Sharpless-Katsuki asymmetric epoxidation being the most prominent. orgsyn.orgacs.org However, other catalytic systems offer alternative pathways with distinct advantages.

The Sharpless Asymmetric Epoxidation utilizes a catalyst system composed of titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. orgsyn.org This method is highly reliable and predictable for a wide range of primary and secondary allylic alcohols, typically achieving enantiomeric excess (ee) values greater than 95%. orgsyn.org

More recent developments include the use of Hafnium(IV)-bishydroxamic acid (BHA) complexes . This system has proven particularly effective for the enantioselective epoxidation of challenging tertiary allylic alcohols, which are often poor substrates in the Sharpless system. nih.gov Using a chiral BHA ligand, this method can achieve excellent enantioselectivities, in some cases up to 99% ee. nih.gov

Other notable systems include Titanium(III) complexes , which can catalyze the epoxidation of primary, secondary, and even tertiary allylic alcohols under mild conditions, offering an alternative to other widely known methods. acs.org Additionally, chiral gem-dihydroperoxides have been used in conjunction with Ti(O-iPr)₄ for the enantioselective epoxidation of tertiary allylic alcohols, achieving moderate yields and ee's up to 52%. doi.org

Table 3: Comparison of Enantioselective Epoxidation Methods for Allylic Alcohols

| Method | Catalyst System | Oxidant | Substrate Scope | Key Advantages / Findings | Reference |

|---|---|---|---|---|---|

| Sharpless-Katsuki Epoxidation | Ti(O-i-Pr)₄ / Diethyl Tartrate (DET) | t-BuOOH (TBHP) | Primary and Secondary Allylic Alcohols | Highly predictable facial selectivity, >95% ee is common. | orgsyn.orgacs.org |

| Hf(IV)-BHA Catalysis | Hf(IV) / Chiral Bishydroxamic Acid (BHA) | t-BuOOH (TBHP) | Tertiary Allylic and Homoallylic Alcohols | Excellent for sterically demanding substrates; up to 99% ee. | nih.gov |

| Ti(III) Catalysis | Cp₂TiIIICl | t-BuOOH (TBHP) | Primary, Secondary, and Tertiary Allylic Alcohols | Mild conditions, good chemoselectivity. | acs.org |

| gem-Dihydroperoxide Epoxidation | Ti(O-iPr)₄ / Chiral gem-Dihydroperoxide | gem-Dihydroperoxide | Tertiary Allylic Alcohols | Provides a route for substrates that do not react under Sharpless conditions; up to 52% ee. | doi.org |

Advanced Synthetic Strategies

To improve stereocontrol, yield, and substrate scope, advanced synthetic strategies have been developed. These include the integration of biocatalysis and the design of novel, highly specific catalytic systems.

Chemoenzymatic methods leverage the high stereoselectivity of enzymes to achieve kinetic resolution of racemic mixtures, providing access to enantiomerically pure compounds. For precursors to this compound, lipase-catalyzed enantioselective acylation is a practical approach. acs.org

In this strategy, a racemic mixture of a trityl-protected diol, such as 3-(trityloxy)-1,2-propanediol, is subjected to transesterification using a lipase (B570770) enzyme (e.g., from Pseudomonas sp.) and an acyl donor (e.g., vinyl acetate). The enzyme selectively acylates one of the enantiomers, leaving the other unreacted. The resulting mixture of the acylated and unreacted enantiomers can then be easily separated. The unreacted alcohol enantiomer can then be converted to the desired chiral glycidyl ether. This method provides a practical route to enantiopure building blocks like (R)-tritylglycidol. acs.org A similar approach can be envisioned for the synthesis of the (S)-enantiomer by selecting the appropriate enzyme and reaction conditions.

Table 4: Example of Lipase-Catalyzed Kinetic Resolution

| Enzyme | Substrate | Process | Product | Reference |

|---|---|---|---|---|

| Lipase (from Pseudomonas sp.) | rac-3-(trityloxy)-1,2-propanediol | Enantioselective transesterification | (R)-3-(trityloxy)-1,2-propanediol and (S)-2-acetoxy-3-(trityloxy)-1-propanol | acs.org |

The development of novel catalysts for the epoxidation of allylic precursors is critical for expanding the range of accessible chiral epoxides. These systems often provide solutions for substrates that are unreactive or give poor selectivity with established methods.

One such advanced system employs titanium silicate (B1173343) (Ti-MWW) zeolites . These microporous materials have been used as highly active heterogeneous catalysts for the epoxidation of diallyl ether using t-butyl hydroperoxide (TBHP) as an oxidant for the first time. growingscience.com The use of a solid, recyclable catalyst and an anhydrous oxidant presents significant process advantages over homogeneous systems that use aqueous hydrogen peroxide, which can lead to catalyst deactivation and byproduct formation. growingscience.com

Another novel approach is the use of well-defined metal complexes, such as the Hafnium(IV)-bishydroxamic acid (BHA) system mentioned previously. nih.gov The ability to tune the steric and electronic properties of the chiral ligand allows for the optimization of the catalyst for specific, challenging substrates like tertiary allylic alcohols. This represents a significant advancement over traditional catalysts that have a more limited substrate scope. nih.govdoi.org

Furthermore, various metal complexes involving Al, Zn, Co, and Fe have been investigated for the ring-opening polymerization of epoxides, and the principles behind their catalytic activity can inform the design of new catalysts for epoxide formation. researchgate.net These catalysts often operate under controlled, living mechanisms, highlighting the potential for precise control over the synthesis of epoxide-containing structures. researchgate.net

Table 5: Examples of Novel Catalytic Systems for Epoxidation

| Catalyst System | Oxidant | Substrate Example | Key Feature | Reference |

|---|---|---|---|---|

| Ti-MWW Zeolite | t-Butyl hydroperoxide (TBHP) | Diallyl ether | Heterogeneous, recyclable catalyst; uses anhydrous oxidant. | growingscience.com |

| Hf(IV)-Bishydroxamic Acid (BHA) | t-Butyl hydroperoxide (TBHP) | Tertiary Allylic Alcohols | Highly enantioselective for challenging, sterically hindered substrates. | nih.gov |

Purification and Characterization Techniques for Stereoisomeric Purity

The synthesis of this compound results in a product that requires rigorous purification and characterization to ensure high stereoisomeric purity. This is critical for its subsequent applications, particularly in the synthesis of chiral pharmaceuticals and advanced materials where the specific stereochemistry dictates biological activity or material properties. chemimpex.com The assessment of enantiomeric excess (ee) and the confirmation of the compound's structure are achieved through a combination of advanced chromatographic and spectroscopic techniques.

Chiral chromatography is an indispensable tool for separating the enantiomers of this compound from its (R)-(+)- counterpart and quantifying the enantiomeric excess of the desired (S)-isomer.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for the analytical and preparative separation of glycidyl trityl ether enantiomers. This technique often employs chiral stationary phases (CSPs) that can selectively interact with one enantiomer more strongly than the other, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for this purpose. up.ptresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the CSP, driven by interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance. up.pt For instance, the separation of glycidyl trityl ether has been demonstrated using a Dalbavancin-based chiral selector in HPLC. nih.gov While specific conditions for this compound are proprietary to manufacturers, the general approach involves using a normal-phase or reversed-phase solvent system to achieve optimal resolution. The purity of the related (R)-enantiomer is often confirmed to be ≥ 99% by chiral HPLC, indicating the effectiveness of this method. chemimpex.com

Chiral Gas-Liquid Chromatography (GLC): Gas-Liquid Chromatography (GLC), often simply referred to as Gas Chromatography (GC), is another key technique for determining the enantiomeric excess of this compound. Commercial sources often specify an enantiomeric excess of 98% as determined by GLC. sigmaaldrich.comchemicalbook.com This method involves a chiral stationary phase coated on the inside of a capillary column. When the volatile sample is passed through the column, the enantiomers interact differently with the chiral phase, resulting in separation. The high resolution of capillary GC makes it an excellent method for quantifying the ratio of enantiomers, even when one is present in a very small amount. Purity analysis by GC is also a standard quality control measure for this compound. labproinc.comtcichemicals.com

Table 1: Chiral Chromatography Methods for Enantiomeric Excess (ee) Determination

| Technique | Stationary Phase Type | Common Application | Reported Purity/ee |

| Chiral HPLC | Polysaccharide-based, Macrocyclic glycopeptides (e.g., Dalbavancin) up.ptnih.gov | Analytical and preparative separation of enantiomers. | ≥ 99% (for related enantiomer) chemimpex.com |

| Chiral GLC/GC | Various proprietary chiral phases | Quantification of enantiomeric excess (ee). sigmaaldrich.comchemicalbook.com | ee: 98% sigmaaldrich.com |

Once purified, spectroscopic methods are employed to confirm the chemical structure of this compound and to ensure that no structural changes occurred during synthesis or purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the molecular framework.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum shows characteristic signals for the aromatic protons of the trityl group, as well as the protons of the glycidyl moiety. nih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the number of different carbon atoms in the molecule. The spectrum for this compound shows distinct peaks for the carbons of the trityl group, the oxirane ring, and the methylene (B1212753) bridge. nih.gov

A recent study on the polymerization of trityl glycidyl ether reported the following NMR data for the monomer, which is consistent with the expected structure. nih.gov

Table 2: NMR Spectroscopic Data for Trityl Glycidyl Ether in CD₂Cl₂

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity & Coupling Constants (J in Hz) | Assignment |

| ¹H NMR | 7.45 | dt, J = 8.5, 1.9 Hz | 6H (Aromatic) |

| 7.36–7.29 | m | 6H (Aromatic) | |

| 7.29–7.22 | m | 3H (Aromatic) | |

| 3.33 | dd, J = 10.7, 2.8 Hz | 1H (CH₂O) | |

| 3.12 | ddt, J = 5.5, 4.1, 2.7 Hz | 1H (CH-oxirane) | |

| 3.03 | dd, J = 10.7, 5.7 Hz | 1H (CH₂O) | |

| 2.74 | dd, J = 5.1, 4.2 Hz | 1H (CH₂-oxirane) | |

| 2.56 | dd, J = 5.1, 2.7 Hz | 1H (CH₂-oxirane) | |

| ¹³C NMR | 143.66 | s | Aromatic C (quaternary) |

| 128.76 | s | Aromatic CH | |

| 128.01 | s | Aromatic CH | |

| 127.06 | s | Aromatic CH | |

| 86.69 | s | C(Ph)₃ | |

| 64.86 | s | CH₂O | |

| 50.98 | s | CH-oxirane | |

| 44.75 | s | CH₂-oxirane |

Data sourced from a 2023 study by Lee et al. Note: ¹³C data was recorded in CDCl₃ in the cited source. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The technique confirms the molecular formula of this compound as C₂₂H₂₀O₂, corresponding to a molecular weight of approximately 316.4 g/mol . chemimpex.comnih.gov When combined with chromatographic techniques (e.g., GC-MS or LC-MS), it becomes a highly sensitive and specific method for identifying and quantifying the compound in complex mixtures. aau.dk

Reactivity and Transformation Chemistry of S Trityl Glycidyl Ether

Ring-Opening Reactions of the Epoxide Moiety

The epoxide ring of (S)-(-)-trityl glycidyl (B131873) ether is susceptible to cleavage by various reagents, leading to the formation of a wide range of functionalized compounds. chemimpex.com These reactions are fundamental to its application in the synthesis of complex molecules and polymers. chemimpex.com

The epoxide ring of (S)-(-)-trityl glycidyl ether readily undergoes ring-opening reactions with a variety of nucleophiles. lookchem.com This reactivity allows for the introduction of diverse functional groups, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. netascientific.comchemicalbook.com The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to its opening. The regioselectivity of the attack is influenced by steric and electronic factors.

Recent research has explored the use of various nucleophiles for the ring-opening of this compound and its enantiomer, (R)-(+)-trityl glycidyl ether. For instance, reactions with cytosine derivatives, amines, and thiols have been employed to synthesize nucleotides with antiviral activity, lipid ammonium (B1175870) salts, and thio analogs of phospholipids, respectively. chemicalbook.com

In one study, the eliminative dimerization of enantiopure (S)-tritylglycidyl ether was achieved by treating it with a lithium base. This reaction proceeds through an α-lithiated epoxide intermediate, which acts as a carbenoid and dimerizes to form a protected 2-ene-1,4-diol as a single geometric isomer in 51% yield. This product was subsequently used in the synthesis of the hexitols D-mannitol and D-iditol.

Acid-catalyzed ring-opening of the epoxide in this compound provides an alternative pathway to functionalized products. In the presence of an acid, the epoxide oxygen is protonated, which activates the ring towards nucleophilic attack. This method can be particularly useful when employing weak nucleophiles.

For example, aluminum triflate (Al(OTf)3) has been shown to be an effective catalyst for the ring-opening of glycidyl ethers with amine nucleophiles. core.ac.uk The Lewis acidity of the aluminum catalyst enhances the electrophilicity of the epoxide carbon, facilitating the nucleophilic attack by the amine. This methodology has been applied to the reaction of S-glycidyl ethers with diphenylmethylpiperazine amines. core.ac.uk

It is important to note that the trityl group itself is sensitive to acidic conditions and can be cleaved. tandfonline.com Therefore, careful selection of the acid catalyst and reaction conditions is crucial to achieve selective ring-opening of the epoxide without premature deprotection of the trityl ether.

This compound can serve as a monomer in anionic ring-opening polymerization (AROP) to produce functional polyethers. researchgate.netnih.gov AROP is a chain-growth polymerization method where an anionic initiator attacks the epoxide monomer, leading to the formation of a propagating alkoxide chain end. This living polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. nih.gov

The polymerization of short-chain alkyl glycidyl ethers, in general, has been utilized to create biocompatible polyethers with tunable properties. nih.gov In the case of this compound, the bulky trityl group influences the polymerization process and the properties of the resulting polymer, poly((S)-trityl glycidyl ether) ((s)-PTGE). researchgate.netresearchgate.net

A recent study investigated the mechanochemical AROP of several functional epoxide monomers, including (S)-trityl glycidyl ether. researchgate.netnih.govresearchgate.net This solid-state polymerization method, conducted via ball milling, demonstrated the feasibility of producing polyethers from these monomers. researchgate.netresearchgate.net The resulting poly((S)-trityl glycidyl ether) was characterized by ¹H NMR and gel permeation chromatography (GPC). researchgate.netnih.govresearchgate.net

The resulting polyethers can be further modified by cleaving the pendant functional groups, such as the butyrate (B1204436) groups in poly(glycidyl butyrate), to yield linear polyglycerols. rsc.org This approach provides access to glycerol-based copolyethers with tunable properties. rsc.org

Below is a table summarizing the characterization of poly((s)-trityl glycidyl ether) synthesized via mechanochemical AROP:

| Property | Value |

| Monomer | (S)-Trityl Glycidyl Ether ((s)-TGE) |

| Polymer | poly((s)-trityl glycidyl ether) ((s)-PTGE) |

| Appearance | White solid |

| ¹H NMR (400 MHz, CD₂Cl₂) δ | 7.49–6.92 (m), 4.30 (s), 3.36 (d), 3.04 (d) |

| ¹³C NMR (201 MHz, CD₂Cl₂) δ | 144.66, 129.17, 128.30, 127.44, 86.93, 79.74, 70.61, 64.17 |

Table compiled from data presented in a 2023 study on the anionic ring-opening polymerization of functional epoxide monomers. nih.gov

Functional Group Interconversions Involving the Trityl Group

The trityl group in this compound is a key feature, serving as a bulky and acid-labile protecting group. chemimpex.comtotal-synthesis.com Its introduction and removal are crucial steps in many synthetic sequences.

The triphenylmethyl (trityl) group is widely used to protect primary alcohols and amines due to its steric bulk and ease of introduction and removal. total-synthesis.comnih.govhighfine.com The large size of the trityl group allows for the selective protection of primary hydroxyl groups in the presence of more hindered secondary and tertiary alcohols. total-synthesis.commasterorganicchemistry.com This protecting group is stable under basic conditions. nih.gov

The introduction of the trityl group, or tritylation, is typically achieved by reacting the alcohol or amine with trityl chloride in the presence of a base like pyridine (B92270), which neutralizes the HCl byproduct. total-synthesis.comnih.gov Catalytic amounts of 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. total-synthesis.com The mechanism proceeds via an SN1 pathway involving the stable trityl cation. total-synthesis.com Alternative tritylating agents include trityl triflate and trityl-pyridinium fluoroborate. lookchem.com

A summary of common tritylation conditions is presented in the table below:

| Reagents | Base/Catalyst | Solvent |

| Trityl chloride | Pyridine | Pyridine |

| Trityl chloride | Triethylamine, DMAP | Dichloromethane |

| Trityl alcohol | Trifluoroacetic anhydride | - |

This table summarizes common methods for the introduction of the trityl protecting group. nih.govcore.ac.uk

The trityl group is readily removed under acidic conditions. nih.gov The lability of the trityl ether is due to the stability of the resulting triphenylmethyl cation. thieme-connect.com A variety of reagents and conditions have been developed for the selective cleavage of trityl ethers, allowing for their removal in the presence of other protecting groups. lookchem.com

Common methods for detritylation involve the use of protic acids such as formic acid, acetic acid, and trifluoroacetic acid (TFA). tandfonline.comcommonorganicchemistry.com Lewis acids have also proven to be effective and often offer greater selectivity. tandfonline.com For instance, boron trichloride (B1173362) (BCl₃) can selectively cleave primary trityl ethers in the presence of silyl (B83357) ethers and benzyl (B1604629) ethers. lookchem.com Similarly, antimony trichloride (SbCl₃) has been used for the mild and efficient hydrolysis of trityl ethers in the presence of other common protecting groups like TBDPS, Bz, Bn, Ac, and Ts. tandfonline.combit.edu.cn

Other reagents reported for selective detritylation include iodine monobromide, carbon tetrabromide in methanol, and indium tribromide. nih.govthieme-connect.comresearchgate.net The choice of deprotection method depends on the specific substrate and the other functional groups present in the molecule.

The following table provides a selection of reagents used for the selective deprotection of trityl ethers:

| Reagent | Conditions | Notes |

| Formic acid | Ether | Conventional protocol lookchem.com |

| Boron trichloride | -30 °C | Selective for primary trityl ethers lookchem.com |

| Antimony trichloride | Acetonitrile, water, room temp. | Tolerates TBDPS, Bz, Bn, Ac, Ts groups tandfonline.com |

| Iodine monobromide | Dichloromethane-methanol or acetonitrile | Stable for acetals, esters, amides thieme-connect.comresearchgate.net |

| Carbon tetrabromide | Refluxing methanol | Neutral conditions, tolerates various ethers nih.gov |

| Indium tribromide | Aqueous acetonitrile | Compatible with acetonides, esters, etc. researchgate.net |

| Indium powder | Methanol, NH₄Cl | Reductive cleavage core.ac.uk |

This table highlights various methods for the selective removal of the trityl protecting group.

Applications of S Trityl Glycidyl Ether in Complex Molecule Synthesis

Asymmetric Synthesis of Biologically Active Compounds

The enantiopure nature of (S)-(-)-trityl glycidyl (B131873) ether makes it an invaluable starting material for the synthesis of molecules with specific stereochemistry, a critical factor for their interaction with biological targets.

(S)-(-)-Trityl glycidyl ether is extensively utilized in the synthesis of chiral compounds that are essential for the development of modern pharmaceuticals and agrochemicals. chemimpex.com The incorporation of a specific enantiomer can significantly enhance the efficacy and specificity of active ingredients, leading to more effective drugs and more targeted crop protection agents. chemimpex.com The trityl group, being bulky, not only offers protection for the hydroxyl group during multi-step syntheses but also influences the stereochemical outcome of reactions, making it a preferred choice for complex organic transformations. chemimpex.com Its role as a reactive intermediate facilitates the production of specialty chemicals and advanced materials. chemimpex.com

The ring-opening reactions of the glycidyl ether moiety allow for the introduction of various functional groups, which is a key step in building the carbon skeleton of complex chiral molecules. chemimpex.com This versatility makes it a fundamental component in the synthetic chemist's toolbox for creating high-performance materials and fine chemicals. chemimpex.com

Table 1: Key Features of this compound in Chiral Synthesis

| Feature | Significance in Synthesis |

| Chiral Epoxide | Provides a specific stereocenter for the synthesis of enantiomerically pure compounds. |

| Trityl Protecting Group | Offers steric hindrance and protection of the primary alcohol, enabling regioselective and stereoselective reactions at other sites. chemimpex.com |

| Reactive Oxirane Ring | Allows for nucleophilic attack, leading to the formation of diverse and complex molecular architectures. chemimpex.com |

Furthermore, (S)-trityl glycidyl ether is employed in the synthesis of other important nucleoside phosphonate (B1237965) analogues like (S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (HPMPC, Cidofovir) and (S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine (HPMPA). nih.govnih.gov In these syntheses, it serves to introduce the crucial 3-trityloxy-2-hydroxypropyl side chain to the heterocyclic base. nih.govnih.gov The octadecyloxyethyl (ODE) esters of these HPMP nucleosides have shown potent inhibitory activity against HIV-1 replication. nih.gov

Table 2: Synthesis of Stavudine (B1682478) from this compound

| Step | Reactants | Product | Purpose | Reference |

| 1 | (S)-Trityl glycidyl ether, Vinylmagnesium bromide, CuI | Chiral alcohol (27) | Epoxide ring-opening to introduce a vinyl group. | nih.gov |

| 2 | Chiral alcohol (27), TBSCl, Imidazole, O3, Et3N | Aldehyde (28) | Protection of the alcohol and oxidative cleavage of the alkene. | nih.gov |

| 3 | Aldehyde (28), CrCl2, CHI3 | E-alkenyl iodide | Iodination to form a key intermediate for coupling. | nih.gov |

| 4-7 | E-alkenyl iodide, Thymine, further steps | Stavudine | Completion of the nucleoside analogue synthesis. | nih.gov |

This compound is a key starting material for the preparation of N-(p-alkoxy)benzoyl-2-methylindole-4-acetic acid analogs. chemicalbook.comchemicalbook.comsigmaaldrich.com These compounds are potent and selective antagonists of the prostaglandin (B15479496) D2 (PGD2) receptor, which is implicated in allergic diseases such as allergic rhinitis. nih.govnih.govnih.gov The synthesis of these antagonists involves utilizing the chiral center of the glycidyl ether to construct the side chain of the indole (B1671886) core, which is crucial for their biological activity. nih.govresearchgate.net The structure-activity relationship (SAR) studies of these analogs have demonstrated the importance of the stereochemistry and the nature of the alkoxy group for high receptor affinity and antagonist activity. nih.govresearchgate.net

The utility of this compound extends to the total synthesis of complex natural products. It serves as a starting material in the multi-step synthesis of (-)-actisonitrile, a unique nitrogen-containing ether lipid isolated from the marine dorid Actinocyclus papillatus. sigmaaldrich.comichem.md The synthesis involves an eight-step sequence where the stereochemistry of the final product is controlled by the initial chirality of the glycidyl ether. ichem.md The synthesis of the levorotatory enantiomer of actisonitrile starts from the commercially available (S)-(-)-glycidyl-tritylether. ichem.md

Additionally, the enantiomeric counterpart, (R)-(+)-trityl glycidyl ether, has been used in the synthesis of analogs of biselyngbyolide B, a Ca2+ pump inhibitor from marine cyanobacteria with antimalarial properties. keio.ac.jpcaymanchem.comcaymanchem.com This demonstrates the importance of both enantiomers of trityl glycidyl ether in accessing a diverse range of bioactive natural products and their analogs.

Applications in Polymer Chemistry and Materials Science

The reactive epoxide functionality and the bulky trityl group of this compound also lend themselves to applications in the field of polymer chemistry, enabling the synthesis of advanced materials with tailored properties.

This compound is a valuable monomer in the synthesis of advanced polymers and resins. chemimpex.com It can undergo anionic ring-opening polymerization (AROP) to produce poly(trityl glycidyl ether) ((s)-PTGE), a polymer with a well-defined structure. researchgate.netresearchgate.net This polymerization can be performed under mechanochemical conditions in the solid state. researchgate.netresearchgate.net The bulky trityl groups in the resulting polymer can be subsequently removed to yield linear polyglycerol, a biocompatible and hydrophilic polymer with a range of potential biomedical applications. mdpi.com

Furthermore, trityl glycidyl ethers are used to create epoxy resins with enhanced mechanical properties and chemical resistance. chemimpex.com The incorporation of the trityl group can improve the thermal stability and toughness of the resulting resin materials. These resins find applications in high-performance coatings, adhesives, and composite materials where durability is a key requirement. chemimpex.com

Table 3: Polymerization of this compound

| Polymerization Method | Monomer | Resulting Polymer | Key Features of Polymer | Potential Applications |

| Anionic Ring-Opening Polymerization (AROP) | This compound | (s)-Poly(trityl glycidyl ether) ((s)-PTGE) | Well-defined structure, chiral. researchgate.netresearchgate.net | Precursor to linear polyglycerol for biomedical use. |

| Epoxy Resin Formulation | Trityl Glycidyl Ether | Trityl-modified Epoxy Resin | Enhanced mechanical properties, improved thermal stability. chemimpex.com | High-performance coatings, adhesives, composites. |

Development of High-Performance Coatings and Adhesives

The incorporation of this compound and its derivatives into polymer chemistry has led to the development of advanced materials with superior properties. chemimpex.com The glycidyl ether moiety is a key component in formulating high-performance coatings and adhesives. chemimpex.comgoogle.com

The reactivity of the epoxide ring allows it to undergo ring-opening polymerization, forming polymers with tailored characteristics. chemimpex.com The presence of the trityl group contributes to enhanced thermal stability and mechanical properties of the resulting polymers. chemimpex.com These polymers are integral to coatings that provide excellent adhesion and robust resistance to environmental factors. chemimpex.com In adhesive formulations, these attributes ensure strong and durable bonds. The ability to reduce the surface tension of water is crucial for waterborne formulations like coatings and adhesives, as it promotes better substrate wetting and uniform distribution. google.com

Table 1: Research Findings on this compound in Coatings & Adhesives

| Property Enhanced | Mechanism of Action | Application Area | Reference |

|---|---|---|---|

| Adhesion | Ring-opening reactions of the glycidyl group create strong polymer backbones that bond effectively to substrates. | High-Performance Coatings, Adhesives | chemimpex.com |

| Thermal Stability | The bulky trityl group enhances the stability of the polymer matrix at elevated temperatures. | Advanced Polymers | chemimpex.com |

| Environmental Resistance | The resulting polymer structure provides a durable barrier against environmental degradation. | High-Performance Coatings | chemimpex.com |

Surface Modification for Enhanced Chemical Resistance and Compatibility

This compound plays a significant role in the surface modification of materials. chemimpex.com This process is critical in various industrial applications where improved chemical resistance and compatibility are required. chemimpex.com

By grafting polymers derived from this ether onto a material's surface, a protective layer is formed. This layer can shield the underlying material from corrosive chemicals and solvents. The unique chemical nature of the trityl group can also be leveraged to alter the surface energy, improving its compatibility with other materials or its performance in specific environments. This modification is valuable for creating advanced materials used in demanding industrial settings. chemimpex.com

Table 2: Applications in Surface Modification

| Modification Goal | Role of this compound | Industrial Application | Reference |

|---|---|---|---|

| Enhanced Chemical Resistance | Forms a protective polymer layer on the surface. | Manufacturing, Chemical Processing | chemimpex.com |

Role in the Synthesis of Ether Lipids and Analogues

Ether lipids are a class of lipids characterized by an ether linkage at the sn-1 position of the glycerol (B35011) backbone. beilstein-journals.org They are involved in a multitude of biological processes and include important compounds like the platelet-activating factor (PAF). beilstein-journals.orgnih.gov The synthesis of these complex molecules, including non-natural analogues for therapeutic research, often requires chiral precursors to establish the correct stereochemistry. beilstein-journals.org this compound and its enantiomer serve as key starting materials in the synthesis of these biologically active lipids. caymanchem.comglpbio.cn The trityl group provides essential protection for the primary alcohol during multi-step syntheses. beilstein-journals.org

Enantioselective Synthesis of Glycerophospholipids

Glycerophospholipids are fundamental components of cell membranes and are involved in cellular signaling. doi.orgrug.nl The enantioselective synthesis of these molecules is crucial, as their biological function is stereospecific. This compound is an important precursor for synthesizing the sn-3-glycerophospholipid enantiomer, while its (R)-enantiomer is used for the naturally occurring sn-1 series. caymanchem.comdoi.org

The synthesis typically involves the regioselective opening of the epoxide ring by a fatty acid or alcohol, followed by further modifications. doi.org The trityl group protects the primary hydroxyl group, allowing for selective reactions at other positions of the glycerol backbone. beilstein-journals.org This approach provides a facile and asymmetric route to various glycerophospholipids, including thioester and thioether analogs of phosphatidylcholine. caymanchem.com

Table 3: Key Steps in Glycerophospholipid Synthesis using Trityl Glycidyl Ether

| Synthetic Step | Function of Trityl Glycidyl Ether | Outcome | Reference |

|---|---|---|---|

| Epoxide Ring Opening | The chiral epoxide is opened by a nucleophile (e.g., fatty acid), establishing the stereocenter at sn-2. | Formation of a stereochemically defined glycerol backbone. | doi.org |

| Protection Strategy | The trityl group protects the sn-3 (or sn-1) hydroxyl, enabling selective acylation at the sn-2 position. | Prevention of unwanted side reactions and acyl migration. | beilstein-journals.org |

Preparation of Platelet-Activating Factor (PAF) Analogs

Platelet-Activating Factor (PAF) is a potent phospholipid mediator with a characteristic ether linkage at the sn-1 position and an acetyl group at the sn-2 position of the glycerol backbone. beilstein-journals.orgnih.gov The synthesis of PAF and its analogs—molecules with modified structures designed to study or modulate its biological activity—relies on chiral building blocks to construct the glycerol core. beilstein-journals.orgnih.gov

Synthetic strategies for PAF analogs often start with a protected chiral glycerol derivative. nih.gov this compound serves as a valuable starting material for creating the necessary C3 chiral unit. The synthesis involves introducing the long-chain ether at the sn-1 position, modifying the sn-2 position, and finally adding the phosphocholine (B91661) headgroup at the sn-3 position. beilstein-journals.orgnih.gov The trityl ether provides robust protection of a hydroxyl group during the initial steps of the synthesis, which can then be selectively removed to allow for the introduction of the polar headgroup. beilstein-journals.org This methodology has been used to create a wide variety of PAF analogs with modifications at the sn-1, sn-2, and polar headgroup positions to investigate their structure-activity relationships. beilstein-journals.orgnih.gov

Stereochemical Considerations and Enantioselectivity

Control of Stereochemistry in Epoxide Ring-Opening

The epoxide ring of (S)-(-)-trityl glycidyl (B131873) ether is a highly strained, three-membered heterocycle, making it susceptible to ring-opening reactions by a variety of nucleophiles. The stereochemical outcome of this ring-opening is paramount and is largely governed by the regioselectivity of the nucleophilic attack.

Under neutral or basic conditions, the ring-opening typically proceeds via an SN2 mechanism. utwente.nl In this pathway, the nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide. For (S)-(-)-trityl glycidyl ether, this is the terminal (C3) carbon of the glycidyl unit. This attack occurs with an inversion of configuration at the site of attack, but since the original stereocenter (C2) is not the point of attack, its configuration is retained. The bulky trityl group further reinforces this regioselectivity by sterically shielding the C2 carbon.

Acid-catalyzed ring-opening can be more complex. The regioselectivity depends on the nature of the substituents and the stability of the potential carbocation-like intermediates. tandfonline.com While protonation of the epoxide oxygen makes the ring more reactive, the presence of an electron-withdrawing ether linkage disfavors the formation of a positive charge at the adjacent C2 carbon. tandfonline.com Therefore, even under many acidic conditions, the attack often remains directed at the terminal carbon. For instance, the use of catalysts like carbon tetrabromide (CBr₄) under mild, neutral conditions allows for the highly regioselective ring-opening of glycidyl ethers with alcohols to furnish β-alkoxy alcohols with high yields. organic-chemistry.org

However, the choice of catalyst can influence the outcome. Lewis acids such as boron trifluoride etherate can facilitate epoxide opening, but the regioselectivity can vary. tandfonline.com In the copolymerization of phenyl glycidyl ether (a related compound) with carbonyl sulfide, a (salen)CrCl catalyst resulted in extremely high regioselectivity, with the ring-opening occurring almost exclusively at the methylene (B1212753) carbon–oxygen bond. rsc.org This control is crucial in polymer chemistry for producing polymers with regular head-to-tail structures. rsc.org

The table below summarizes the expected major products from the ring-opening of this compound with different nucleophiles under typical conditions, highlighting the control of stereochemistry.

| Nucleophile (Nu-H) | Conditions | Site of Attack | Product Structure | Stereochemical Outcome |

| Amine (R-NH₂) | Solvent-free, SN2 | C3 (Terminal) | (S)-1-(Alkylamino)-3-(trityloxy)propan-2-ol | Retention of (S) configuration at C2 |

| Alcohol (R-OH) | Basic or mild acid (e.g., CBr₄) | C3 (Terminal) | (S)-1-(Alkoxy)-3-(trityloxy)propan-2-ol | Retention of (S) configuration at C2 |

| Azide (N₃⁻) | Neutral/Basic (SN2) | C3 (Terminal) | (S)-1-Azido-3-(trityloxy)propan-2-ol | Retention of (S) configuration at C2 |

| Organometallic (R-MgBr) | SN2 | C3 (Terminal) | (S)-1-Alkyl-3-(trityloxy)propan-2-ol | Retention of (S) configuration at C2 |

Chiral Induction and Diastereoselective Transformations

The inherent chirality of this compound serves as a powerful tool for chiral induction, guiding the formation of new stereocenters in a predictable manner. When the ether is used as a starting material, its (S)-configuration influences the stereochemical course of subsequent reactions, leading to the preferential formation of one diastereomer over others.

A clear example of this is in the synthesis of β-adrenergic blockers. researchgate.net The synthesis of the anti-HIV agent stavudine (B1682478) provides another illustration. nih.gov The synthesis begins with the ring-opening of commercially available (S)-trityl glycidyl ether using vinylmagnesium bromide. nih.gov The nucleophilic attack on the terminal carbon of the epoxide yields a chiral alcohol, with the original stereocenter controlling the approach of the nucleophile and setting the stereochemistry of the newly formed secondary alcohol. nih.gov

Similarly, in the synthesis of 4-deoxy-L-hexoses, (S)-benzyl glycidyl ether (an analogue) is used as the chiral starting block. acs.org The stereocontrolled reactions that follow rely on the initial chirality of the glycidyl ether to build up the sugar backbone with the correct stereochemistry. acs.org

Intramolecular reactions also demonstrate powerful diastereoselectivity. In syntheses of chroman derivatives, a tethered phenol (B47542) can induce an intramolecular ring-opening of the epoxide. tezu.ernet.in The geometry of the transition state is dictated by the existing stereocenter, leading to a cyclized product with a specific and predictable diastereomeric form. tezu.ernet.in These transformations highlight how the stereochemical information encoded in this compound is effectively transferred to create more complex chiral molecules.

Enantiomeric Excess and Optical Purity Determination

The effectiveness of a chiral compound in asymmetric synthesis is dependent on its enantiomeric purity. Enantiomeric excess (ee) is a measure of this purity, representing the excess of one enantiomer over the other in a mixture. masterorganicchemistry.com For this compound, ensuring a high ee is critical for its applications. Several analytical methods are employed to determine its optical purity.

Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral sample. An enantiomerically pure sample will have a specific rotation value. For this compound, a typical value is [α]D²⁰ = -10.5° (c = 1 in chloroform). sigmaaldrich.comsigmaaldrich.com The measured optical rotation of a sample can be compared to the value of the pure enantiomer to calculate the optical purity, which is generally equivalent to the enantiomeric excess. masterorganicchemistry.com

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) are powerful tools for separating enantiomers. By passing a sample through a chiral column, the two enantiomers interact differently with the stationary phase and elute at different times, allowing for their quantification. For this compound, an enantiomeric excess of 98% has been verified by gas chromatography (GLC). sigmaaldrich.comsigmaaldrich.com Chiral NP-HPLC is also a common method for determining the ee of chiral alcohols and amines derived from epoxide opening. acs.org

NMR Spectroscopy with Chiral Derivatizing Agents: In this method, the chiral compound is reacted with a chiral derivatizing agent, such as Mosher's acid chloride, to form a mixture of diastereomers. lookchem.com These diastereomers have distinct NMR spectra, and the integration of their respective signals allows for the precise calculation of the original enantiomeric ratio.

The table below outlines common methods for determining the enantiomeric purity of this compound.

| Method | Principle | Typical Result/Application |

| Polarimetry | Measures the angle of rotation of plane-polarized light. | Specific Rotation [α]D²⁰ = -10.5° (c=1, CHCl₃) sigmaaldrich.comsigmaaldrich.com |

| Chiral Gas Chromatography (GC) | Separation of enantiomers on a chiral stationary phase. | Confirms enantiomeric excess (e.g., 98% ee) sigmaaldrich.comsigmaaldrich.com |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. | Used to determine ee of products from reactions acs.org |

| Nuclear Magnetic Resonance (NMR) | Reaction with a chiral derivatizing agent (e.g., Mosher's acid) to form quantifiable diastereomers. | Provides precise ee values from signal integration lookchem.com |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light. | Can be used with regression models to determine ee rsc.org |

Racemization Studies in Solution and Solid-State Reactions

Racemization is the process by which an enantiomerically pure substance is converted into a racemic mixture, resulting in the loss of optical activity. The stereochemical integrity of the chiral center at the C2 position of this compound is generally robust. The carbon-oxygen bond of the ether backbone is strong, and breaking it to allow for racemization would require harsh conditions.

The chiral center is typically stable under the conditions used for SN2-type epoxide ring-opening reactions. These reactions proceed with a defined stereochemical pathway (inversion at the site of attack) that does not affect the configuration of the adjacent chiral center.

However, racemization could potentially occur under conditions that favor a carbocationic intermediate at the chiral center. Strongly acidic conditions that promote an SN1-type mechanism could theoretically lead to a planar intermediate, which would then be attacked by a nucleophile from either face, resulting in a racemic product. Due to the electronic nature of the adjacent ether oxygen, formation of a carbocation at C2 is electronically disfavored, making this pathway less common. tandfonline.com

Studies involving reactions in the solid state, such as the mechanochemical anionic ring-opening polymerization of (S)-trityl glycidyl ether, have been conducted. nih.gov Such polymerizations are described as "controlled," which suggests that the stereochemical integrity of the chiral center is maintained during the reaction. nih.gov Had racemization occurred, it would lead to atactic polymer chains rather than the isotactic structures expected from a stereospecific polymerization.

Direct racemization studies on this compound are not widely reported in the literature, likely due to the general stability of its stereocenter under common synthetic conditions. The primary concern for stereochemistry is not the racemization of the starting material itself, but ensuring that subsequent reactions proceed with the desired stereocontrol (retention, inversion, etc.) without loss of stereochemical information.

Mechanistic Studies and Computational Chemistry

Elucidation of Reaction Mechanisms in Asymmetric Transformations

The primary role of (S)-(-)-trityl glycidyl (B131873) ether in asymmetric transformations is to serve as an electrophile in ring-opening reactions. The inherent chirality of the starting material directs the stereochemical course of the reaction. The elucidation of these reaction mechanisms often involves a combination of experimental techniques, including kinetic studies, isotopic labeling, and stereochemical analysis of the products.

The epoxide ring of (S)-(-)-trityl glycidyl ether can be opened by a wide range of nucleophiles, including amines, thiols, alcohols, and organometallic reagents. The regioselectivity of the attack, whether at the less hindered C3 position or the more substituted C2 position, is a critical aspect of the mechanism. In most cases, under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the terminal carbon (C3) of the epoxide. This results in a product with a secondary alcohol at C2, and the stereochemistry at the C2 center is retained from the starting material.

For instance, in the synthesis of phospholipid analogs, the nucleophilic opening of the epoxide with dodecyl mercaptan proceeds to give optically active 1-S-dodecyl-3-O-trityl-1-thio-glycerol. nih.gov This transformation is a classic example of a regio- and stereoselective SN2 ring-opening.

The presence of the bulky trityl group plays a significant role in directing the regioselectivity of the nucleophilic attack, sterically hindering approach at the C2 position. This steric influence is a key factor in the structure-reactivity relationship of the molecule.

In more complex transformations, such as the synthesis of nucleoside analogs, this compound can be a precursor to a chiral aldehyde. nih.gov The initial epoxide ring-opening with a vinyl Grignard reagent, followed by oxidative cleavage, demonstrates the versatility of this chiral synthon. The stereochemistry established by the glycidyl ether is carried through multiple synthetic steps.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to investigate the reaction pathways and transition states of reactions involving this compound at a molecular level. Density Functional Theory (DFT) is a commonly employed method for these studies.

While specific computational studies focused solely on this compound are not extensively documented in readily available literature, general principles from computational studies of epoxide ring-opening reactions are applicable. These studies can model the energies of different potential transition states, providing insight into the preferred reaction pathway and the origins of stereoselectivity.

For a typical SN2 ring-opening of an epoxide, computational models can calculate the activation energy barriers for attack at both C2 and C3. These calculations would be expected to confirm that the transition state for attack at the less sterically hindered C3 position is significantly lower in energy, thus explaining the observed regioselectivity.

Furthermore, computational modeling can be used to study the role of catalysts in these reactions. For example, in Lewis acid-catalyzed ring-opening reactions, DFT calculations can model the coordination of the Lewis acid to the epoxide oxygen, and how this activation influences the regioselectivity and stereoselectivity of the subsequent nucleophilic attack.

In the context of more complex reactions, such as the fluorination of aziridinium (B1262131) species generated from related chiral building blocks, molecular dynamics (MD) simulations and DFT computations have been used to gain insights into the reaction mechanism. wiley-vch.de These studies have helped to identify the lowest energy transition structures that lead to the major product, highlighting the power of computational chemistry in understanding stereochemical outcomes. wiley-vch.de Similar methodologies could be applied to understand the intricate details of reactions involving this compound.

Structure-Reactivity Relationships and Stereochemical Outcomes

The relationship between the structure of this compound and the resulting reactivity and stereochemistry is a cornerstone of its synthetic utility. The key structural features are the chiral center at C2, the epoxide functionality, and the bulky trityl protecting group.

The "(S)" configuration of the chiral center is directly transferred to the product in most SN2-type ring-opening reactions. The nucleophile attacks the terminal carbon of the epoxide from the backside, leading to an inversion of configuration at that center. However, the stereocenter at C2 remains untouched during this process, thus preserving the absolute stereochemistry derived from the starting material.

The trityl group has a profound influence on the reactivity. Its large steric bulk effectively shields the C2 position and the adjacent oxygen atom of the ether linkage. This steric hindrance is the primary reason for the high regioselectivity observed in nucleophilic attack at the C3 position.

The electronic nature of the trityl group, being electron-donating, can also have a subtle influence on the reactivity of the epoxide ring, although this effect is generally secondary to the steric effects.

The nature of the nucleophile and the reaction conditions also play a critical role in the structure-reactivity relationship. Strong, soft nucleophiles under basic or neutral conditions favor the SN2 pathway. However, under acidic conditions, the mechanism can shift towards an SN1-like pathway, where the epoxide oxygen is protonated, leading to the development of a partial positive charge on the more substituted carbon (C2). In such cases, the regioselectivity can be altered, and there is a risk of racemization if a full carbocation is formed.

The table below summarizes the expected stereochemical outcomes for the ring-opening of this compound with different nucleophiles under typical SN2 conditions.

| Nucleophile (Nu-H) | Product Structure | Stereochemistry at C2 |

| R-OH (Alcohol) | (S) | |

| R-SH (Thiol) | (S) | |

| R-NH2 (Amine) | (S) | |

| R-MgBr (Grignard) | (S) |

The predictable nature of the stereochemical outcome, dictated by the inherent structure of this compound, makes it a reliable and valuable tool for the stereocontrolled synthesis of a wide array of complex organic molecules.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The synthesis and reaction of chiral epoxides like (S)-(-)-Trityl glycidyl (B131873) ether are critically dependent on the catalytic systems employed. The pursuit of higher stereoselectivity, efficiency, and sustainability is driving the development of new catalysts.

A significant area of research is the design of bimetallic or dinuclear catalysts, where two metal centers work in concert to activate reactants. For the ring-opening copolymerization (ROCOP) of epoxides, heterodinuclear catalysts, such as those combining Zn(II) with Mg(II), have shown superior activity and selectivity compared to their homodinuclear counterparts. frontiersin.orgroyalsocietypublishing.org Mechanistic studies suggest a "chain shuttling" mechanism where different metal centers activate the monomer and the growing polymer chain, enhancing performance. frontiersin.org The optimal distance between metal centers is thought to be 3–5 Å, which guides the design of new dinucleating ligands. ed.ac.uk The goal is to pair a Lewis acidic metal that activates the epoxide with another metal that provides a more nucleophilic initiating group. ed.ac.uk

Another promising frontier is the use of metal-free catalyst systems. frontiersin.org For instance, an efficient and environmentally benign cooperative catalyst system using an iron(III) benzoate (B1203000) complex and guanidinium (B1211019) carbonate has been reported for the nucleophilic ring opening of terminal epoxides by carboxylic acids. rsc.org This system demonstrates improved activity over traditional onium halide catalysts. rsc.org For intramolecular cyclizations of aryl glycidyl ethers, gold and iron-based catalysts have been shown to be effective, producing chromanols with high regio- and stereoselectivity. tezu.ernet.in Researchers are also exploring multifunctional catalysts where the Lewis acid and a cocatalyst are covalently tethered, which can increase activity and selectivity by promoting intramolecular reactions and preventing diffusion-limited processes. escholarship.org

The development of these advanced catalytic systems is crucial for synthesizing complex molecules with precise stereochemical control, a cornerstone of modern pharmaceutical and materials science. numberanalytics.com

Exploration of New Chemical Transformations Involving Glycidyl Ethers

While the ring-opening of epoxides is their most common transformation, researchers are continuously exploring new reactions to expand the synthetic utility of glycidyl ethers. (S)-(-)-Trityl glycidyl ether, with its bulky protective group and chiral epoxide, is a valuable starting material for these investigations. chemimpex.com

One major area of development is in polymerization. The ring-opening copolymerization (ROCOP) of epoxides with carbon dioxide (CO2) or cyclic anhydrides is a key strategy for producing aliphatic polycarbonates and polyesters. frontiersin.orgescholarship.org These polymers are of great interest for their potential biocompatibility and biodegradability. frontiersin.org Advances in catalyst design are enabling the synthesis of perfectly alternating polymers, which was previously a significant challenge. frontiersin.orgresearchgate.net

Beyond polymerization, this compound serves as a precursor to other valuable chiral molecules. For example, it has been used as a starting material in the multi-step synthesis of D-mannitol and D-iditol, as well as the neuroprotective agent arimoclomol (B1213184) and the nitrile-containing natural product (-)-actisonitrile. acs.orgnih.govacs.orgsigmaaldrich.com Its utility also extends to the synthesis of complex lipids, including glycerophospholipids and various mono-, di-, and triglycerides. researchgate.netcaymanchem.com The regioselective opening of the epoxide ring with different nucleophiles, catalyzed by Lewis acids like boron trifluoride etherate, allows for the construction of diverse molecular architectures. acs.org

These emerging transformations highlight the versatility of this compound as a C3 chiral synthon, enabling access to a wide array of complex and biologically relevant molecules. chemimpex.comacs.org

| Transformation | Reactant/Catalyst | Product Type | Significance | Reference |

|---|---|---|---|---|

| Ring-Opening Copolymerization (ROCOP) | CO2 or Cyclic Anhydrides / Metal-based catalysts | Polycarbonates, Polyesters | Production of biodegradable and biocompatible polymers. | frontiersin.orgescholarship.org |

| Multi-step Synthesis | Various reagents | D-Mannitol, D-Iditol | Synthesis of important sugar alcohols. | acs.orgacs.org |

| Enantiospecific Synthesis | (R)-(-)-glycidyl nosylate | Arimoclomol (HSP co-inducer) | Efficient synthesis of a drug candidate. | nih.gov |

| Regioselective Ring Opening | Boron trifluoride etherate / Nucleophiles | Diverse chiral synthons | Versatile method for creating complex molecules. | acs.org |

| Precursor Synthesis | Various | Prostaglandin (B15479496) D2 receptor antagonists | Access to potent pharmaceutical compounds. | sigmaaldrich.com |

Integration in Flow Chemistry and Continuous Manufacturing Processes

The shift from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis, offering significant advantages in safety, scalability, efficiency, and waste reduction. acs.orgbeilstein-journals.orgresearchgate.net The application of flow chemistry to reactions involving chiral epoxides like this compound is a burgeoning research area.

Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. beilstein-journals.orgresearchgate.net For instance, a telescoped continuous flow process has been developed for the asymmetric allylboration of aldehydes followed by epoxidation, producing chiral epoxides efficiently without the need for purification between steps. acs.org This chemical intensification significantly shortens process times compared to batch methods. acs.org

The use of immobilized catalysts is particularly well-suited for flow chemistry. acs.orgnumberanalytics.com Packing a column with a solid-supported chiral catalyst allows for the continuous conversion of starting materials to products, with the catalyst being easily retained and reused, which is both economical and sustainable. beilstein-journals.org This has been demonstrated in the hydrolytic kinetic resolution of terminal epoxides using a silica-supported chiral Co(salen) complex in a continuous flow reactor, which operated for an extended period without loss of activity or enantioselectivity. beilstein-journals.org Flow processes are also being developed for the synthesis of pharmaceutically relevant compounds, such as β-amino alcohols, from glycidyl ethers. unife.it The ability to handle gaseous reagents and operate at elevated pressures safely makes flow chemistry an attractive option for transformations that are challenging to perform in batch reactors. researchgate.netunife.it

Bio-inspired Synthesis and Biocatalysis

Harnessing enzymes and whole-cell systems for chemical synthesis, known as biocatalysis, offers a green and highly selective alternative to traditional chemical methods. researchgate.net This approach is increasingly being applied to the synthesis and transformation of chiral glycidyl ethers.

Epoxide hydrolases (EHs) are a key class of enzymes used for the kinetic resolution of racemic epoxides. researchgate.net By selectively hydrolyzing one enantiomer of a racemic glycidyl ether, the other can be obtained in high enantiomeric purity. researchgate.netmdpi.com Various microorganisms, including Candida viswanathii, Talaromyces flavus, and Trichosporon loubierii, have been identified as effective biocatalysts for this purpose. researchgate.netresearchgate.net The enantioselectivity of these enzymatic reactions can be influenced by factors such as the substrate structure and the cell-to-substrate ratio. researchgate.net

Beyond hydrolysis, researchers are engineering enzymes for novel transformations. For example, halohydrin dehalogenase has been successfully engineered for the enantioselective nitration of phenyl glycidyl ethers to produce chiral β-nitroalcohols, which are valuable pharmaceutical intermediates. nih.gov This bio-nitration method uses an inexpensive and safer nitrite (B80452) source and has been shown to tolerate high substrate concentrations. nih.gov Other enzymes, such as monooxygenases, are being explored for the direct biocatalytic epoxidation of olefins. numberanalytics.comscispace.com

There is also significant potential in combining biocatalysis with traditional chemical methods. numberanalytics.com For example, biocatalysis could be used to resolve racemic mixtures produced by chemical synthesis or to create chiral epoxides that are difficult to access through conventional routes. numberanalytics.com The development of robust and efficient biocatalysts is expanding the synthetic toolbox for producing valuable chiral compounds like this compound and its derivatives under mild and environmentally friendly conditions.

| Enzyme/Organism | Transformation | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Halohydrin dehalogenase (engineered) | Enantioselective nitration | Phenyl glycidyl ethers | Synthesis of chiral β-nitroalcohols with high optical purity (>99% ee). | nih.gov |

| Epoxide hydrolase (from Agromyces mediolanus) | Enantioselective hydrolysis | Benzyl (B1604629) glycidyl ether | Yields (S)-BGE with >99% ee. | mdpi.com |

| Candida viswanathii (whole cells) | Hydrolysis | Phenyl glycidyl ether | Achieved >90% conversion to the corresponding diol. | |

| Talaromyces flavus (epoxide hydrolase) | Kinetic resolution | Benzyl glycidyl ether | Produced (R)-BGE with 95% ee in 20 minutes. | researchgate.net |

| Trichosporon loubierii (whole cells) | Kinetic resolution | Glycidyl aryl ethers | Produced (R)-epoxides with 87%–99% ee. | researchgate.net |

常见问题

Q. What are the established synthetic routes for (S)-(-)-Trityl glycidyl ether, and how is enantiomeric purity validated?

this compound is synthesized via nucleophilic substitution or epoxidation of allyl ether precursors, followed by trityl group protection. Enantiomeric purity is confirmed using chiral HPLC or H NMR spectroscopy. For example, H NMR analysis of analogous glycidyl ethers reveals distinct proton shifts for stereoisomers (e.g., δ 4.50–4.59 ppm for chiral centers in (S)-methyl glycidyl ether derivatives) . The trityl group’s steric bulk aids in crystallization, enabling purification via recrystallization. Researchers should optimize reaction conditions (e.g., temperature, catalyst loading) to minimize racemization .

Q. Which analytical methods are recommended for quantifying this compound in complex matrices?

Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) with UV detection are preferred. Amberlite XAD-7 is effective for air sampling of glycidyl ethers (recovery >90%), while activated charcoal suits volatile analogs like isopropyl glycidyl ether . For HPLC, reversed-phase C18 columns with acetonitrile/water gradients resolve glycidyl ethers from epoxy resin byproducts. Method validation should include spike-recovery tests (85–115% acceptable) and limit of detection (LOD) determination (e.g., 0.1 µg/mL via GC-FID) .

Q. What safety protocols are critical when handling this compound in the lab?

Glycidyl ethers are reactive epoxides with potential mutagenicity. Use fume hoods, nitrile gloves, and impermeable lab coats. In case of skin contact, wash immediately with soap and water. Store at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis. Toxicity data for analogs (e.g., phenyl glycidyl ether) suggest acute exposure risks; monitor for respiratory irritation and implement waste neutralization protocols (e.g., acid hydrolysis) .

Advanced Research Questions

Q. How can this compound be incorporated into branched polymer networks, and how do monomer ratios influence material properties?

Cationic ring-opening polymerization (CROP) of multi-topic glycidyl ethers enables crosslinked networks. For example, copolymerizing glycerol glycidyl ether (GGE) with alkyl glycidyl ethers (e.g., n-butyl glycidyl ether) at 60:40 wt% increases elasticity (Young’s modulus ~1.2 MPa) versus 80:20 ratios (~2.5 MPa). This compound’s bulky trityl group may reduce crosslink density, enhancing flexibility. UV-initiated polymerization with photoacid generators (e.g., diphenyliodonium hexafluorophosphate) allows spatial control over network formation .

Q. What role does the (S)-configuration play in enantioselective reactions involving this compound?

The (S)-enantiomer serves as a chiral building block for asymmetric catalysis. For instance, in nucleophilic ring-opening reactions, the trityl group’s steric hindrance directs nucleophiles (e.g., amines) to the less hindered epoxide carbon, yielding enantiomerically pure β-amino alcohols. Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) can achieve >90% enantiomeric excess (ee) in hydrolytic reactions .

Q. How does this compound’s reactivity compare to other glycidyl ethers in epoxy resin formulations?

The trityl group’s electron-withdrawing effect reduces epoxide ring strain, slowing nucleophilic attack compared to aliphatic glycidyl ethers (e.g., allyl glycidyl ether). Differential scanning calorimetry (DSC) shows a 20°C higher curing onset temperature for trityl derivatives versus n-butyl glycidyl ether. Reactivity can be tuned by blending with bifunctional epoxides (e.g., bisphenol A diglycidyl ether) to balance crosslinking speed and mechanical strength .

Methodological Considerations

- Data Analysis : Use ANOVA or t-tests to compare reaction yields under varying conditions (e.g., catalyst type). For polymer networks, correlate monomer ratios with tensile properties via linear regression .

- Instrumentation : Employ C NMR to confirm epoxide ring integrity (signals at δ 45–55 ppm) and FTIR for epoxy group detection (912 cm absorbance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。